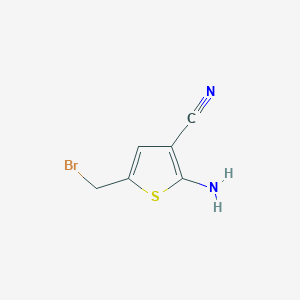![molecular formula C18H45B3O6Sn3 B13796061 [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane) CAS No. 51805-34-6](/img/structure/B13796061.png)
[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane) is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its unique structure, which includes boron, oxygen, and tin atoms arranged in a specific configuration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane) typically involves the reaction of triethylstannane with a boron-containing precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated stirring, and precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.
化学反応の分析
Types of Reactions
[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: The triethylstannane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boron-oxygen-tin complexes with higher oxidation states, while reduction may produce simpler organotin compounds.
科学的研究の応用
Chemistry
In chemistry, [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane) is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex formation and catalysis.
Biology
In biological research, organotin compounds, including this one, are studied for their potential biological activities. They may exhibit antimicrobial, antifungal, or anticancer properties, making them valuable in drug discovery and development.
Medicine
The compound’s potential medicinal applications are explored in the context of its biological activities. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Industry
In industry, [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane) is used in the production of advanced materials, including polymers and coatings. Its ability to form stable complexes makes it useful in various industrial processes.
作用機序
The mechanism of action of [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane) involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s tin atoms can coordinate with biological molecules, affecting their function. Additionally, its boron-oxygen framework may participate in redox reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
[1,3,5-Trioxane]tris(triethylstannane): Similar structure but lacks the boron atoms.
[1,3,5-Trioxane-2,4,6-triyltris(oxy)]tris(trimethylstannane): Similar structure but with trimethylstannane groups instead of triethylstannane.
[1,3,5-Trioxane-2,4,6-triyltris(oxy)]tris(triphenylstannane): Similar structure but with triphenylstannane groups.
Uniqueness
The presence of boron atoms in [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane) distinguishes it from other similar compounds. This unique feature imparts specific chemical properties and reactivity, making it valuable in specialized applications.
特性
CAS番号 |
51805-34-6 |
|---|---|
分子式 |
C18H45B3O6Sn3 |
分子量 |
746.1 g/mol |
IUPAC名 |
[4,6-bis(triethylstannyloxy)-1,3,5,2,4,6-trioxatriborinan-2-yl]oxy-triethylstannane |
InChI |
InChI=1S/9C2H5.B3O6.3Sn/c9*1-2;4-1-7-2(5)9-3(6)8-1;;;/h9*1H2,2H3;;;;/q;;;;;;;;;-3;3*+1 |
InChIキー |
QJKINXKYAKUSDH-UHFFFAOYSA-N |
正規SMILES |
B1(OB(OB(O1)O[Sn](CC)(CC)CC)O[Sn](CC)(CC)CC)O[Sn](CC)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[Chloro(4-methoxyphenyl)methylene]pentanal](/img/structure/B13795996.png)
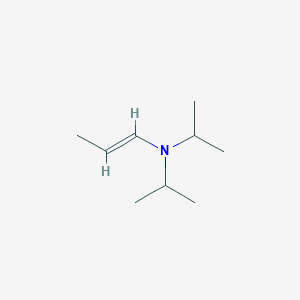
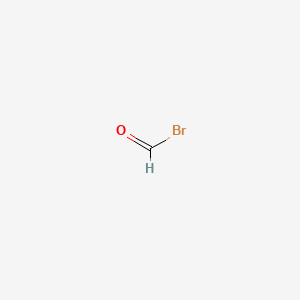

![tert-butyl 7-[(2S)-1-methoxy-1-oxopropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13796010.png)

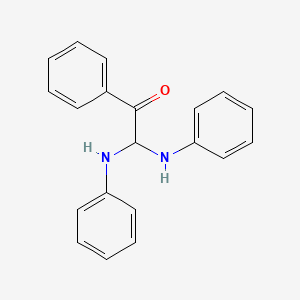
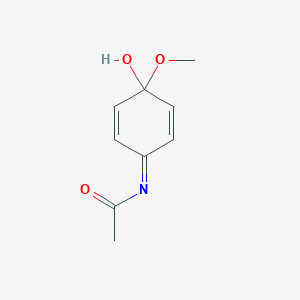
![2-{5-[(Benzofuran-2-carbonyl)-hydrazonomethyl]-furan-2-yl}-benzoic acid methyl ester](/img/structure/B13796036.png)
![Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]-](/img/structure/B13796046.png)
![2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B13796069.png)
